Dichlorofluorophosphine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
15597-63-4 |
|---|---|
Molecular Formula |
Cl2FP |
Molecular Weight |
120.88 g/mol |
IUPAC Name |
dichloro(fluoro)phosphane |
InChI |
InChI=1S/Cl2FP/c1-4(2)3 |
InChI Key |
HEHHDHIDWXZMFB-UHFFFAOYSA-N |
Canonical SMILES |
FP(Cl)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Dichlorofluorophosphine
Refined Halogen Exchange Protocols
Halogen exchange is a fundamental method for preparing organofluorine compounds and various inorganic fluorides. liv.ac.ukwikipedia.org In the context of Dichlorofluorophosphine synthesis, this involves the substitution of a chlorine atom in Phosphorus Trichloride with a fluorine atom.
Optimized Antimony(III) Fluoride-Mediated Fluorination of Phosphorus Trichloride
A well-established and optimized method for synthesizing this compound is the reaction of Phosphorus Trichloride (PCl₃) with Antimony(III) Fluoride (B91410) (SbF₃). archive.orgvdoc.pub This process is conducted under controlled conditions to favor the formation of the desired monosubstituted product, PCl₂F, over other polyfluorinated species like this compound (PClF₂) and Phosphorus Trifluoride (PF₃). dtic.mil
The reaction is typically carried out in a specialized apparatus, such as a multi-necked flask equipped with a stirrer, a means for adding the solid SbF₃, and a column with a partial condenser. archive.orgvdoc.pub The system is maintained at a reduced pressure, approximately 250 mm Hg, throughout the synthesis. archive.orgvdoc.pub Dry, powdered Antimony(III) Fluoride is added gradually to the Phosphorus Trichloride over several hours. archive.orgvdoc.pub The reaction temperature is carefully maintained at around 40°C, using cooling or heating as necessary to control the exothermic process. archive.orgvdoc.pub The gaseous products, including the crude this compound, are collected in a cold trap cooled by liquid nitrogen (-196°C). archive.orgvdoc.pubdtic.mil This method can achieve a yield of approximately 60%. archive.orgvdoc.pub
Table 1: Optimized Reaction Parameters for SbF₃-Mediated Fluorination of PCl₃
| Parameter | Value | Reference |
|---|---|---|
| Phosphorus Trichloride (PCl₃) | 130 g | archive.org, vdoc.pub |
| Antimony(III) Fluoride (SbF₃) | 175 g | archive.org, vdoc.pub |
| Catalyst (Antimony(V) Chloride) | 2 g | archive.org, vdoc.pub |
| Pressure | 250 mm Hg | archive.org, vdoc.pub |
| Temperature | ~40°C | archive.org, vdoc.pub |
| Product Collection Temperature | -196°C | archive.org, vdoc.pub |
| Yield | 60% | archive.org, vdoc.pub |
Catalytic Enhancements in this compound Synthesis
The efficiency of the halogen exchange between PCl₃ and SbF₃ is significantly enhanced by the use of a catalyst. Antimony(V) Chloride (SbCl₅) is commonly added in small amounts to catalyze the reaction. archive.orgvdoc.pubdtic.mil While Antimony(III) Fluoride is the primary fluorinating agent, it can react with Antimony(V) Chloride to form more active fluorinating species, such as Antimony(V) Dichlorotrifluoride (SbCl₂F₃). wikipedia.orgcdnsciencepub.com
This catalytic approach is a cornerstone of the Swarts reaction, a well-known method for converting organic chlorides to fluorides, which was first reported in 1892. wikipedia.orgthieme-connect.de The presence of the antimony(V) salt facilitates the transfer of fluorine from the antimony reagent to the phosphorus center. thieme-connect.de In some preparations of related compounds, reactions using Antimony(III) Fluoride alone showed no significant product formation, highlighting the essential role of the antimony(V) catalyst. cdnsciencepub.com
Low-Temperature Synthetic Approaches for Instability Mitigation
This compound is a colorless gas that is unstable at room temperature. vdoc.pubarchive.orgvdoc.pub This instability necessitates synthetic strategies that incorporate low-temperature techniques to prevent decomposition. While the core reaction may proceed at a slightly elevated temperature (e.g., 40°C) to ensure a reasonable reaction rate, the immediate capture and storage of the product are performed at significantly lower temperatures. archive.orgvdoc.pub
The primary method for mitigating instability is the collection of the gaseous product in a trap cooled to liquid nitrogen temperature (-196°C). archive.orgvdoc.pub This effectively freezes the product as it forms, preventing it from decomposing or reacting further. For storage, this compound is best kept in sealed glass ampoules at -78°C, the temperature of a dry ice/acetone bath. archive.orgvdoc.pub This low-temperature storage is crucial for preserving the compound's purity and integrity over time.
Purification Techniques for High-Purity this compound Isolation
The crude product collected in the cold trap is a mixture of unreacted Phosphorus Trichloride, the desired this compound, and other fluorinated byproducts like this compound and Phosphorus Trifluoride. dtic.mil Isolating high-purity this compound from this mixture requires a meticulous purification process.
The most effective method for this separation is low-temperature fractional distillation. vdoc.pubarchive.orgvdoc.pub This technique is well-suited for separating volatile compounds with close boiling points. msu.edu The crude mixture is carefully warmed, and the components are separated based on their different volatilities in a distillation column. Given that this compound has a boiling point of 13.85°C, the distillation must be conducted at low temperatures to maintain the compound in its liquid state for separation. vdoc.pubarchive.orgvdoc.pub This process allows for the isolation of pure this compound from the less volatile PCl₃ and the more volatile PClF₂ and PF₃. The use of specialized vacuum-line and low-temperature distillation apparatus is essential for handling these air-sensitive and unstable compounds. researchgate.net
Table 2: Boiling Points of Components in Crude Product Mixture
| Compound | Formula | Boiling Point (°C) | Reference |
|---|---|---|---|
| Phosphorus Trichloride | PCl₃ | 76.1 | |
| This compound | PCl₂F | 13.85 | vdoc.pub, archive.org |
| Chlorodifluorophosphine | PClF₂ | -47.3 | |
| Phosphorus Trifluoride | PF₃ | -101.8 |
Computational and Theoretical Investigations of Dichlorofluorophosphine
Quantum Chemical Characterization of Electronic Structure
Quantum chemical methods are fundamental to describing the arrangement of electrons and nuclei in a molecule, which in turn dictates its geometry, stability, and reactivity. nih.govmpg.deunige.chnih.govpnu.edu.ua
Ab initio quantum mechanical calculations solve the Schrödinger equation to determine the energy of a molecule as a function of its geometry. utwente.nl This process, known as geometry optimization, identifies the most stable conformation of a molecule, which corresponds to a minimum on its potential energy surface. utwente.nl These calculations are foundational, as they provide the energy of a molecular geometry relative to a standard state where all electrons and nuclei are infinitely separated. utwente.nl For dichlorofluorophosphine, ab initio methods would be employed to calculate key geometric parameters. While specific experimental or calculated values for this compound are not present in the provided search results, a typical output of such a calculation is presented below for illustrative purposes.
Illustrative Data Table: Calculated Molecular Geometry of this compound (Note: The following values are representative examples of what ab initio calculations would determine and are not experimental data.)
| Parameter | Calculated Value |
| P–F Bond Length | 1.58 Å |
| P–Cl Bond Length | 2.05 Å |
| Cl–P–Cl Bond Angle | 101.5° |
| F–P–Cl Bond Angle | 100.8° |
These calculations also determine the molecule's thermochemical properties, such as its zero-point energy, Gibbs free energy, and enthalpy, by analyzing its vibrational, rotational, and translational components. rowansci.comnih.gov
Density Functional Theory (DFT) has become a dominant method for quantum mechanical simulations in chemistry. imperial.ac.uk Instead of calculating the complex multi-electron wavefunction, DFT focuses on the electron density, which is a simpler, three-dimensional quantity, to determine the total energy. imperial.ac.uknsf.gov This approach is widely used to study the electronic structure, bonding characteristics, and electron distribution within molecules. aps.orgresearchgate.net
For this compound, DFT calculations, potentially using hybrid functionals like B3LYP, would elucidate the nature of the phosphorus-halogen bonds. pnu.edu.ua Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can provide deeper insights into hyper-conjugative interactions and the charge distribution among the atoms. conicet.gov.ar This analysis reveals the partial positive charge on the central phosphorus atom and the negative charges on the more electronegative halogen atoms, which is crucial for understanding the molecule's polarity and intermolecular interactions. The distribution of electrons is exquisitely sensitive and helps define spectroscopic parameters. nsf.gov
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in quantum chemistry for predicting molecular reactivity. mdpi.com The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy corresponds to its ability to accept electrons (electrophilicity). mdpi.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability; a large gap suggests high stability and low reactivity. mdpi.comirjweb.com
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated:
Ionization Potential (IP) ≈ -E(HOMO)
Electron Affinity (EA) ≈ -E(LUMO)
Electronegativity (χ) = (IP + EA) / 2
Chemical Hardness (η) = (IP - EA) / 2
Chemical Softness (S) = 1 / (2η)
Electrophilicity Index (ω) = χ² / (2η)
A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft" and more reactive. mdpi.comirjweb.com For this compound, analyzing the location of the HOMO and LUMO lobes would indicate the most probable sites for nucleophilic and electrophilic attack, respectively. researchgate.netwuxibiology.com
Spectroscopic Parameter Prediction through Theoretical Models
Theoretical models are invaluable for predicting spectroscopic data, which can then be used to confirm experimental findings or to characterize molecules that are difficult to study empirically.
Calculating a molecule's vibrational frequencies is a common and important task in computational chemistry. rowansci.com The process involves computing the second derivatives of the energy with respect to atomic positions (the Hessian matrix). gaussian.com The resulting vibrational modes and their corresponding frequencies can be used to generate a theoretical infrared (IR) spectrum. uow.edu.aumdpi.com These calculations are also used to confirm that an optimized structure is a true energy minimum (no imaginary frequencies) or a transition state (one imaginary frequency). rowansci.com
For this compound, a vibrational analysis would predict the frequencies of its fundamental modes, such as the P-F stretch, P-Cl symmetric and asymmetric stretches, and various bending modes. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, and scaling factors may be applied to improve agreement with observed spectra. uow.edu.aumdpi.com
Illustrative Data Table: Predicted Vibrational Frequencies for this compound (Note: The following values are representative examples of what vibrational frequency analysis would produce and are not experimental data.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| P–F Stretch | 890 |
| P–Cl₂ Asymmetric Stretch | 535 |
| P–Cl₂ Symmetric Stretch | 510 |
| F–P–Cl₂ Scissoring Bend | 315 |
| P–Cl₂ Wagging Bend | 280 |
| P–F Wagging Bend | 250 |
Theoretical calculations have become highly effective at predicting NMR spectra with considerable accuracy. d-nb.info Methods like the Gauge-Independent Atomic Orbital (GIAO) approach are commonly used within a DFT framework to calculate the absolute magnetic shielding of nuclei. uni-muenchen.debeilstein-journals.org The chemical shift (δ) is then determined by comparing the calculated shielding of a nucleus in the target molecule to the shielding of a nucleus in a reference compound (like H₃PO₄ for ³¹P NMR). beilstein-journals.org
For this compound, these calculations would predict the chemical shifts for both the ³¹P and ¹⁹F nuclei. The ³¹P chemical shift would be particularly sensitive to the electronegativity of the directly attached fluorine and chlorine atoms. Theoretical predictions of spin-spin coupling constants, such as ¹J(P-F) and ¹J(P-Cl), provide further structural information. For complex molecules, it is often necessary to perform a Boltzmann-weighted average of the NMR parameters over all accessible conformations to achieve reliable predictions. uni-muenchen.de
Illustrative Data Table: Predicted NMR Parameters for this compound (Note: The following values are representative examples of what theoretical NMR calculations would produce and are not experimental data.)
| Parameter | Predicted Value |
| ³¹P Chemical Shift (δ) | 215 ppm |
| ¹⁹F Chemical Shift (δ) | -70 ppm |
| ¹J(P-F) Coupling Constant | 1350 Hz |
ESR Parameters for this compound Radical Species
The study of radical species of this compound through Electron Spin Resonance (ESR) spectroscopy, complemented by quantum chemical calculations, provides significant insights into their electronic structure and geometry. While direct ESR data for the this compound radical cation (PCl₂F•⁺) is not extensively documented in the available literature, valuable information can be gleaned from studies of closely related species, such as the this compound sulphide radical anion (SPCl₂F•⁻).
In a notable single-crystal ESR and ab initio quantum chemical study, the SPCl₂F•⁻ radical was generated and analyzed. researchgate.net This species is described as a strongly deformed trigonal bipyramidal (TBP-e) type radical. researchgate.net The geometry features two apical chlorine nuclei and an equatorial fluorine nucleus, a configuration that appears to violate the conventional electronegativity rules for ligand placement in such structures. researchgate.net
Quantum chemical calculations were employed to understand the electronic distribution and geometry of this radical anion. researchgate.net The singly occupied molecular orbital (SOMO) was found to have significant 3s and 3p character on the phosphorus atom. researchgate.net The calculated isotropic hyperfine coupling constants (A_iso) provide a measure of the interaction between the unpaired electron and the magnetic nuclei.
Table 1: Calculated Isotropic Hyperfine Couplings (A_iso) for SPCl₂F•⁻ Radical Anion
| Nucleus | A_iso (MHz) |
|---|---|
| ³¹P | 1432 - 1645 |
| ³⁵Cl (apical) | Data not specified |
| ¹⁹F (equatorial) | Data not specified |
Note: The range for ³¹P reflects values obtained using different computational methods (e.g., UHF, ROHF). researchgate.net
The study highlights that determining the radical geometry based solely on anisotropic hyperfine couplings can be misleading without the support of quantum chemical calculations. researchgate.net The investigation into phosphoranyl radicals, a class to which this compound radicals belong, has revealed various possible structures, including trigonal bipyramidal (TBP) and σ* configurations, which are often interconvertible. researchgate.net The specific geometry adopted is influenced by the electronegativity of the ligands. researchgate.net
Reaction Pathway Modeling and Mechanistic Prediction
Computational modeling of reaction pathways provides a powerful tool for predicting the mechanisms of chemical transformations involving this compound. While comprehensive theoretical studies specifically detailing all reaction pathways of this compound are limited in publicly accessible literature, its known reactivity, such as hydrolysis and reactions with nucleophiles, allows for the discussion of plausible mechanisms informed by computational studies on analogous phosphorus compounds.
This compound is known to be unstable at room temperature and is hydrolyzed by water. researchgate.net It is also absorbed by sodium hydroxide (B78521) solution, suggesting a nucleophilic reaction. researchgate.net The hydrolysis of similar phosphorus halides, such as PCl₃, has been investigated using first-principles calculations, which revealed that water molecules can act as catalysts, significantly lowering the activation barrier for the reaction by facilitating proton transfer. sciforum.net A similar mechanism can be postulated for the hydrolysis of this compound, where a water molecule would initiate a nucleophilic attack on the phosphorus atom, leading to the eventual displacement of the halide ligands.
Furthermore, this compound has been observed to react with N,N′-bis(trimethylsilyl)carbodiimide. sapub.org This reaction leads to the formation of N,N′-Bis(trimethylsilylcarbodiimido) fluorophosphine, which is itself unstable and decomposes. sapub.org This suggests a nucleophilic substitution pathway where the nitrogen atom of the carbodiimide (B86325) attacks the electrophilic phosphorus center of this compound.
Theoretical investigations into nucleophilic substitution at phosphorus centers, particularly for thiophosphoryl compounds, often consider both concerted and stepwise mechanisms. researchgate.net The nature of the transition state and the potential for intermediates are key areas of computational investigation. For instance, studies on the reactions of thiophosphinyl chlorides with amines have suggested a stepwise mechanism involving a thiophosphene intermediate. researchgate.net
The prediction of complex chemical reactions, including those involving hypervalent species like phosphorus compounds, can be aided by machine learning approaches. These methods model reactions as interactions between molecular orbitals and can rank possible reaction pathways to predict the most likely products. Although not yet specifically applied to this compound in the reviewed literature, such computational tools hold promise for future mechanistic predictions.
Reactivity and Mechanistic Studies of Dichlorofluorophosphine
Hydrolytic and Solvolytic Reaction Pathways
Dichlorofluorophosphine readily undergoes hydrolysis in the presence of water. wikipedia.orghalbmikrotechnik.de The reaction involves the nucleophilic attack of water molecules on the electrophilic phosphorus center. This process leads to the stepwise substitution of the halogen atoms (chlorine and fluorine) with hydroxyl groups. While specific mechanistic studies for PCl₂F are not extensively detailed, the general mechanism for the hydrolysis of phosphorus halides suggests the formation of various intermediates. The ultimate products of complete hydrolysis are phosphorous acid (H₃PO₃), hydrochloric acid (HCl), and hydrofluoric acid (HF). The compound is also completely absorbed by sodium hydroxide (B78521) solution, a reaction that proceeds with the evolution of heat, indicating a vigorous neutralization process. wikipedia.orghalbmikrotechnik.de
Solvolysis is a broader class of reactions where the solvent acts as the nucleophile. vedantu.com In the case of this compound, reactions with alcohols (alcoholysis) are expected to yield alkoxy- or aryloxy-substituted phosphines. chemeurope.comyoutube.com The mechanism for alcoholysis, particularly with tertiary alcohols, typically follows an SN1 pathway involving the formation of a carbocation intermediate after the alcohol's hydroxyl group is protonated by an acid catalyst to become a good leaving group. youtube.com For PCl₂F, the reaction with an alcohol (ROH) would likely lead to the substitution of its chlorine and fluorine atoms to form compounds of the type (RO)ₓPClᵧFz, with the release of HCl and HF.
Reactions with Nitrogen-Containing Organic Substrates
The reactivity of this compound extends to various nitrogen-containing organic compounds, leading to the formation of new P-N bonds and access to higher-coordinate phosphorus species like phosphoranes and their radical counterparts.
Carbodiimide (B86325) Additions and Rearrangements
A notable reaction of this compound is its addition to N,N′-bis(trimethylsilyl)carbodiimide. vedantu.comturi.orgosti.gov This reaction proceeds smoothly at room temperature to yield N,N′-Bis(trimethylsilylcarbodiimido) fluorophosphine. turi.org This product, however, is unstable both thermally and in solution. vedantu.comosti.gov
When heated neat to 50°C, it decomposes, reforming the starting carbodiimide among other products. vedantu.comyoutube.comosti.gov In a dichloromethane (B109758) solution, the compound undergoes a scrambling reaction, leading to a rearrangement that forms N-trimethylsilylcarbodiimido, N′-difluorophosphine and N,N′-bis(trimethylsilyl)carbodiimide. vedantu.comturi.orgosti.gov This type of scrambling has been observed in other aminofluorophosphines. turi.org
| Reactants | Initial Product | Conditions for Rearrangement | Rearrangement Products |
|---|---|---|---|
| This compound (PCl₂F) + N,N′-bis(trimethylsilyl)carbodiimide | N,N′-Bis(trimethylsilylcarbodiimido) fluorophosphine | In dichloromethane solution | N-trimethylsilylcarbodiimido, N′-difluorophosphine + N,N′-bis(trimethylsilyl)carbodiimide |
Phosphorane and Phosphoranyl Radical Formation
The chemistry of this compound serves as a gateway to higher-coordinate phosphorus species. The rearranged product from the carbodiimide reaction, F₂P-N=C=N-SiMe₃, undergoes oxidative addition with tetrachloro-o-benzoquinone to furnish a fluorophosphorane, which is a pentacoordinate phosphorus species. vedantu.comturi.orgosti.gov This resulting fluorophosphorane is also unstable and decomposes in solution, eliminating trimethylsilyl (B98337) fluoride (B91410). turi.orgosti.gov
Phosphoranyl radicals, which are hypervalent species with a single unpaired electron, represent another facet of phosphorus chemistry. youtube.comwyzant.com While direct radical formation from this compound is not extensively documented, the this compound sulphide radical anion (SPCl₂F⁻) has been studied, representing a related phosphoranyl radical. youtube.com The generation of phosphoranyl radicals can also be achieved through photoredox catalysis, where a phosphine (B1218219) radical cation is generated and then undergoes nucleophilic attack by species such as alcohols or carboxylic acids. youtube.comresearchgate.net This forms a phosphoranyl radical that can then fragment, a pathway that highlights the potential reactivity of phosphine derivatives originating from precursors like this compound. wyzant.comyoutube.comresearchgate.net
Halogenation and Interhalogen Compound Formation
Phosphorus halides, such as triphenylphosphine (B44618) dichloride ((C₆H₅)₃PCl₂), are known chlorinating agents, capable of converting alcohols to alkyl chlorides. wikipedia.org Halogen exchange reactions, where one halogen atom replaces another, are common in organic synthesis. unicamp.brarchive.org While this compound contains reactive P-Cl and P-F bonds, its specific application as a halogenating agent or in the formation of interhalogen compounds is not widely reported in the surveyed literature. Conceptually, it could participate in halogen exchange processes, but dedicated studies focusing on this aspect of its reactivity are limited.
Cycloaddition and Condensation Reactions in Organic Transformations
Cycloaddition reactions are powerful tools in organic synthesis for forming cyclic compounds. archive.orgwikipedia.orgccsenet.org Similarly, condensation reactions, which unite two molecules with the loss of a small molecule like water, are fundamental for building larger structures. wyzant.comlibretexts.orgmdpi.comnist.gov However, the participation of this compound in these types of transformations is not documented in the available scientific literature. The reactivity of this compound in cycloaddition and condensation reactions remains an uncharacterized area of its chemistry.
Mechanistic Elucidation of Decomposition Pathways
This compound is known to be an unstable compound at room temperature. wikipedia.orghalbmikrotechnik.de While a detailed mechanism for its decomposition is not fully elucidated, the thermal degradation of related fluorinated and organophosphorus compounds provides insight into potential pathways. turi.orgmasterorganicchemistry.com The decomposition of fluoropolymers, for instance, can yield products like fluoroalkenes and hydrogen fluoride. turi.org
The instability is also observed in its derivatives. As noted earlier, N,N′-Bis(trimethylsilylcarbodiimido) fluorophosphine, synthesized from this compound, decomposes when heated to 50°C. vedantu.comyoutube.comosti.gov The decomposition of this compound itself likely involves the scission of the P-Cl and P-F bonds. This process could lead to the formation of other phosphorus halides through disproportionation or the release of halogenated byproducts. Given its gaseous nature and inherent instability, its handling requires low temperatures to prevent degradation. wikipedia.orghalbmikrotechnik.de
Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | PCl₂F | halbmikrotechnik.dechemeurope.com |
| Appearance | Colorless gas | wikipedia.orghalbmikrotechnik.de |
| Melting Point | -144°C | wikipedia.orghalbmikrotechnik.de |
| Boiling Point | 13.85°C | wikipedia.orghalbmikrotechnik.de |
| Stability | Unstable at room temperature | wikipedia.orghalbmikrotechnik.de |
| Reactivity with Water | Hydrolyzed by water | wikipedia.orghalbmikrotechnik.de |
Advanced Spectroscopic Characterization of Dichlorofluorophosphine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for characterizing phosphorus-halogen compounds. The presence of both ³¹P and ¹⁹F nuclei, both having a nuclear spin (I) of ½ and 100% natural abundance, makes NMR a particularly powerful tool for elucidating the structure of dichlorofluorophosphine.
¹⁹F NMR and ³¹P NMR Spectroscopic Signatures
The NMR spectra of this compound are defined by the chemical shifts of the phosphorus and fluorine nuclei and the prominent spin-spin coupling between them.
The ³¹P NMR spectrum of this compound is expected to show a characteristic doublet. This splitting arises from the coupling of the ³¹P nucleus with the single, directly bonded ¹⁹F nucleus. The chemical shift (δ) of this doublet is influenced by the combined electronegativity of the two chlorine atoms and the one fluorine atom, leading to a significant downfield shift compared to phosphine (B1218219) (PH₃). For trivalent phosphorus compounds, the chemical shift can vary widely, with compounds like PCl₃ appearing at approximately +219 ppm and PF₃ at +97 ppm relative to 85% H₃PO₄. The resonance for PFCl₂ is anticipated to fall within this range, reflecting the intermediate electronegative environment.
The ¹⁹F NMR spectrum provides complementary information. It displays a doublet due to coupling with the ³¹P nucleus. The chemical shift of fluorine is sensitive to its electronic environment; in phosphorus compounds, it is influenced by the nature of the other substituents on the phosphorus atom.
A defining feature of these spectra is the one-bond phosphorus-fluorine coupling constant, denoted as ¹J(P-F) . This value, measured in Hertz (Hz), is typically large in magnitude for directly bonded P-F moieties and provides unequivocal evidence of the P-F bond. For comparison, ¹J(P-F) values in similar small molecules can range from approximately 900 to 1400 Hz. The precise value for this compound is a key parameter for its identification.
| Nucleus | Multiplicity | Coupling Partner | Coupling Constant | Expected Chemical Shift Range |
| ³¹P | Doublet | ¹⁹F | ¹J(P-F) | +90 to +220 ppm (vs. 85% H₃PO₄) |
| ¹⁹F | Doublet | ³¹P | ¹J(P-F) | Specific data not available |
Multidimensional NMR Techniques for Structural Assignment
While one-dimensional NMR is sufficient to identify the P-F connectivity in a simple molecule like PFCl₂, multidimensional NMR techniques become indispensable for more complex derivatives. These methods correlate signals from different nuclei, allowing for unambiguous structural assignments.
For a derivative of this compound, a ³¹P-¹⁹F Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) experiment could be employed. An HSQC spectrum would show a correlation peak between the directly bonded phosphorus and fluorine atoms, confirming the ¹J(P-F) coupling. An HMBC experiment, optimized for longer-range couplings, could reveal correlations between the phosphorus atom and fluorine atoms on substituent groups, helping to map out the complete molecular structure. These techniques are crucial for distinguishing between isomers and confirming the constitution of new synthetic derivatives.
Solid-State NMR for Anisotropic Interaction Analysis
In the solid state, molecules are fixed in position, which prevents the averaging of orientation-dependent interactions that occurs in solution. Solid-state NMR spectroscopy allows for the measurement of these anisotropic interactions, primarily the Chemical Shift Anisotropy (CSA).
The CSA provides detailed information about the three-dimensional electronic environment around a nucleus. umich.eduresearchgate.net For a molecule like this compound, which has low symmetry, the electron distribution around both the ³¹P and ¹⁹F nuclei is highly anisotropic. This results in a broad powder pattern in a static solid-state NMR spectrum. The shape and width of this pattern are defined by the principal components of the chemical shift tensor (δ₁₁, δ₂₂, δ₃₃). researchgate.netresearchgate.net
By analyzing the line shape of the static spectrum or the spinning sideband patterns in a magic-angle spinning (MAS) experiment, the CSA parameters can be determined. researchgate.net The CSA is highly sensitive to changes in local geometry and bonding. Therefore, in derivatives or coordination complexes of this compound, the ³¹P and ¹⁹F CSA tensors serve as sensitive probes of the molecular and electronic structure in the solid phase. researchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. These methods are fundamental for identifying functional groups and determining molecular symmetry.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations that cause a change in the molecular dipole moment. For this compound, the key functional groups are the P-F and P-Cl bonds. Each of these bonds has a characteristic stretching frequency.
The P-F stretching vibration typically appears as a strong absorption band in the IR spectrum, generally in the range of 800-950 cm⁻¹. The P-Cl bonds give rise to both symmetric and asymmetric stretching modes. The asymmetric P-Cl₂ stretch is typically observed between 500-580 cm⁻¹, while the symmetric stretch occurs at a slightly lower frequency, often between 450-520 cm⁻¹. Bending and deformation modes (e.g., F-P-Cl and Cl-P-Cl bending) occur at lower wavenumbers, typically below 400 cm⁻¹. The presence and position of these bands provide a clear fingerprint for the molecule.
Raman Spectroscopy for Molecular Vibrations and Symmetry Determination
Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule. For molecules with a center of symmetry, IR and Raman spectroscopy are mutually exclusive, but for molecules without one, some vibrations can be active in both.
This compound (PFCl₂) has a trigonal pyramidal geometry, similar to ammonia. This structure lacks a center of inversion and belongs to the Cₛ point group . The single plane of symmetry contains the P-F bond and bisects the Cl-P-Cl angle.
A non-linear molecule with N atoms has 3N-6 fundamental vibrational modes. For PFCl₂ (N=4), this results in 3(4) - 6 = 6 vibrational modes. Using group theory for the Cₛ point group, these 6 modes can be classified into symmetry species:
4 A' modes : These vibrations are symmetric with respect to the plane of symmetry.
2 A'' modes : These vibrations are antisymmetric with respect to the plane of symmetry.
All six of these vibrational modes (4A' + 2A'') are, by the rules of group theory, both IR and Raman active . The A' modes are expected to give polarized bands in the Raman spectrum, while the A'' modes will give depolarized bands. The combined analysis of IR and Raman spectra, including polarization measurements, allows for the definitive assignment of all fundamental vibrational frequencies.
| Vibration Type | Symmetry Species | Expected Frequency Range (cm⁻¹) | Spectroscopic Activity |
| P-F Stretch | A' | 800 - 950 | IR, Raman (polarized) |
| P-Cl₂ Asymmetric Stretch | A'' | 500 - 580 | IR, Raman (depolarized) |
| P-Cl₂ Symmetric Stretch | A' | 450 - 520 | IR, Raman (polarized) |
| F-P-Cl₂ Wag | A' | < 400 | IR, Raman (polarized) |
| P-Cl₂ Scissor | A' | < 400 | IR, Raman (polarized) |
| F-P-Cl₂ Twist | A'' | < 400 | IR, Raman (depolarized) |
Note: The table presents a theoretical analysis based on group theory and typical frequency ranges. Specific experimental values are required for definitive assignment.
Comprehensive Normal Coordinate Analysis
Normal coordinate analysis (NCA) is a fundamental theoretical method used to understand and assign the vibrational spectra of molecules. nist.govnih.gov This analysis involves the calculation of a molecule's fundamental vibrational frequencies, also known as normal modes, and the determination of the force field that governs these vibrations. The force field consists of force constants, which quantify the stiffness of chemical bonds (stretching) and the resistance to deformation of bond angles (bending). nih.govgsu.edu By developing a theoretical model of the molecule's potential energy surface and solving the secular equation, a direct correlation between calculated vibrational modes and experimentally observed peaks in infrared (IR) and Raman spectra can be established. nist.govumich.edu
A complete normal coordinate analysis for this compound (PFCl₂) is highly specialized. However, insights can be drawn from studies on its derivatives, such as aminodifluorophosphines. For these molecules, vibrational assignments are proposed based on their specific point group symmetry. The analysis allows for the characterization of distinct vibrational modes, including:
P-F stretching: Vibrations involving the change in length of the phosphorus-fluorine bonds.
P-Cl stretching: Vibrations corresponding to the stretching of the phosphorus-chlorine bonds.
P-N stretching: In derivatives, this mode relates to the bond between phosphorus and a substituent nitrogen atom.
Deformation and Torsional Modes: Lower frequency vibrations corresponding to the bending, wagging, twisting, and rocking of various parts of the molecule.
The potential energy distribution (PED) is calculated in an NCA to quantify the contribution of each internal coordinate (like a specific bond stretch or angle bend) to a particular normal mode. nih.gov This is crucial for an unambiguous assignment of complex vibrational spectra where modes can be highly coupled.
Table 1: Representative Vibrational Modes and Typical Frequency Ranges for Aminophosphine Derivatives
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |
| P-F Stretch (asymmetric) | 800 - 900 | Asymmetric stretching of the P-F bonds. |
| P-F Stretch (symmetric) | 750 - 850 | Symmetric stretching of the P-F bonds. |
| P-N Stretch | 650 - 750 | Stretching of the phosphorus-nitrogen bond. |
| PCl₂ Stretch (asymmetric) | 500 - 600 | Asymmetric stretching of the P-Cl bonds. |
| PCl₂ Stretch (symmetric) | 450 - 550 | Symmetric stretching of the P-Cl bonds. |
| Deformation Modes | < 400 | Bending, wagging, twisting, and rocking motions. |
Electron Spin Resonance (ESR) Spectroscopy of Radical Species
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. ubbcluj.rolibretexts.org The fundamental principle involves the absorption of microwave radiation by an unpaired electron when it is placed in a strong magnetic field. This absorption induces a transition between the electron's spin states (spin-up and spin-down), which are split in energy by the magnetic field (Zeeman effect). slideshare.netrsc.org
Single Crystal ESR Studies of this compound Sulfide (B99878) Radical Anion
Studying radical species within a single crystal provides highly detailed information that is averaged out in liquid or powder samples. ubbcluj.roresearchgate.net In a single crystal, all paramagnetic centers are oriented in a fixed, ordered manner within the crystal lattice. By rotating the crystal relative to the external magnetic field and recording the ESR spectrum at each orientation, it is possible to map the anisotropic interactions, which are dependent on direction. rsc.org
For a species like the this compound sulfide radical anion (PFCl₂S•⁻), a single-crystal ESR study would allow for the precise determination of the principal values and axes of the g-tensor and the hyperfine coupling tensors. researchgate.net The g-tensor provides information about the electronic environment of the unpaired electron, while the hyperfine tensors describe the magnetic interaction between the electron and nearby magnetic nuclei (e.g., ³¹P, ³⁵Cl, ³⁷Cl, ¹⁹F). Although this technique is exceptionally powerful for characterizing radical structure, specific single-crystal ESR studies on the PFCl₂S•⁻ radical anion are highly specialized and not broadly documented in general chemical literature, underscoring the niche area of such research. acs.orgresearchgate.net
Hyperfine Coupling Analysis for Spin Density Distribution
Hyperfine coupling is the interaction between the magnetic moment of an unpaired electron and the magnetic moments of adjacent atomic nuclei. nih.govuky.edu This interaction causes the splitting of ESR spectral lines into multiple lines, creating a characteristic pattern that serves as a fingerprint for the radical. ubbcluj.ro The magnitude of this splitting is known as the hyperfine coupling constant (A), which is directly proportional to the unpaired electron spin density at the nucleus . uky.edu
Analysis of these hyperfine coupling constants is a primary tool for mapping the distribution of the unpaired electron within the radical's molecular orbitals, specifically the Singly Occupied Molecular Orbital (SOMO). nih.gov
Isotropic Coupling (A_iso): This component arises from the Fermi contact interaction and is proportional to the spin density that exists directly at the nucleus. It is observed in solution-state ESR. nih.gov
Anisotropic Coupling: This component arises from the dipole-dipole interaction between the electron and nuclear magnetic moments. It is averaged to zero in solution but provides rich structural information in solid-state or single-crystal studies. nih.gov
For the PFCl₂S•⁻ radical, determining the hyperfine coupling constants for the ³¹P, ¹⁹F, and ³³S (if isotopically enriched) nuclei would reveal the extent to which the unpaired electron is localized on the phosphorus, fluorine, and sulfur atoms, respectively. Large coupling constants indicate significant spin density, while small constants suggest minimal spin density. nih.gov This information is critical for understanding the electronic structure and reactivity of the radical anion. acs.orgresearchgate.net
Table 2: Conceptual Relationship between Hyperfine Coupling and Spin Density
| Nucleus in Radical | Observed Hyperfine Coupling Constant (A) | Interpretation of Spin Density (ρ) |
| ³¹P | Large | Significant unpaired electron density on the phosphorus atom. |
| ¹⁹F | Moderate | Moderate unpaired electron density delocalized onto the fluorine atom(s). |
| ³³S | Large | Significant unpaired electron density on the sulfur atom. |
| ³⁵Cl / ³⁷Cl | Small | Minimal unpaired electron density on the chlorine atoms. |
Note: This table is illustrative. Actual values depend on the specific electronic structure of the radical.
X-ray Diffraction (XRD) and Electron Diffraction Techniques
Single-Crystal X-ray Diffraction for Solid-State Structures
Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.compulstec.net The technique involves irradiating a single crystal with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are recorded. pulstec.net Mathematical analysis of this diffraction pattern allows for the calculation of the electron density map of the unit cell, from which the exact positions of the atoms can be determined. nih.gov
This analysis yields a wealth of structural information, including:
Precise bond lengths and bond angles.
Torsional angles and molecular conformation.
Unit cell dimensions and crystal packing.
Intermolecular interactions, such as van der Waals forces or halogen bonds.
Since this compound is a gas at standard conditions, SCXRD cannot be performed on the compound itself. Instead, the technique is applied to stable, crystalline derivatives, adducts, or coordination complexes of this compound. The resulting structural data provides invaluable insight into how the PFCl₂ moiety behaves in the solid state, including its bonding characteristics and steric profile when incorporated into larger molecular assemblies. researchgate.netresearchgate.net
Table 3: Typical Crystallographic Data Obtained from an SCXRD Experiment
| Parameter | Description |
| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles defining the repeating unit of the crystal. |
| Volume (V) | The volume of the unit cell. |
| Z | The number of molecules per unit cell. |
| Bond Lengths (Å) | The precise distances between bonded atoms. |
| Bond Angles (°) | The angles between adjacent chemical bonds. |
| Torsion Angles (°) | The dihedral angles defining the conformation of the molecule. |
Gas-Phase Electron Diffraction for Molecular Conformation
Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds in the gaseous state, free from the intermolecular forces present in crystals. wikipedia.orgbrainly.in The method involves passing a high-energy beam of electrons through a vapor of the sample. The electrons are scattered by the molecule's electrostatic potential, creating a diffraction pattern of concentric rings. wikipedia.org The analysis of this pattern provides information about the distances between all pairs of atoms in the molecule. brainly.in
By fitting a structural model to the experimental scattering data, precise values for bond lengths, bond angles, and torsional angles can be determined. proquest.com Studies on derivatives of this compound, such as aminodifluorophosphines, have been conducted using GED to elucidate their structures. rsc.orgresearchgate.net For instance, in dimethylaminodifluorophosphine ((CH₃)₂NPF₂), the key structural parameters have been determined, revealing a planar arrangement at the nitrogen atom and a staggered conformation about the P-N bond. researchgate.net These studies provide fundamental data on how electronic and steric effects influence the geometry of phosphorus(III) halides. york.ac.uk
Table 4: Gas-Phase Electron Diffraction Structural Parameters for Aminodifluorophosphine Derivatives
| Parameter | H₂NPF₂ | (CH₃)₂NPF₂ |
| Bond Lengths (rₐ / Å) | ||
| P–F | 1.581 ± 0.003 | 1.589 ± 0.003 |
| P–N | 1.661 ± 0.007 | 1.684 ± 0.008 |
| C–N | - | 1.448 ± 0.006 |
| Bond Angles (∠ / °) | ||
| F–P–F | 97.4 ± 0.7 | 96.6 ± 0.7 |
| F–P–N | 100.9 ± 0.5 | 100.3 ± 0.5 |
| P–N–C | - | 118.3 ± 0.6 |
| C–N–C | - | 111.8 ± 1.5 |
Data derived from studies on aminodifluorophosphine and dimethylaminodifluorophosphine. rsc.orgresearchgate.net
X-ray Powder Diffraction (XRPD) for Crystalline Phase Identification
X-ray Powder Diffraction (XRPD) is a powerful non-destructive analytical technique used to identify crystalline phases of a solid material. nih.gov The method relies on the diffraction of X-rays by the ordered atomic planes within a crystal lattice. Each crystalline solid produces a unique diffraction pattern, often referred to as a "fingerprint," which is characterized by the position (2θ angle) and intensity of the diffraction peaks. nih.gov This uniqueness allows for the identification of different crystalline forms, such as polymorphs, solvates, and co-crystals, and can distinguish them from amorphous material, which lacks long-range order and produces a broad halo instead of sharp peaks. nih.gov
For this compound derivatives that exist as crystalline solids, XRPD is an indispensable tool for solid-state characterization. The technique is crucial during development and quality control to ensure the correct and consistent crystalline form of a substance is produced. iaea.org Different polymorphs of a compound can exhibit different physical properties, including solubility, stability, and bioavailability, making phase identification critical. thaiscience.info
The analysis involves irradiating a powdered sample with monochromatic X-rays and measuring the scattered intensity as a function of the scattering angle. The resulting diffractogram, a plot of intensity versus 2θ, is then compared to reference patterns from databases or from previously characterized samples to confirm the identity and purity of the crystalline phase. nih.gov Variable-temperature XRPD (VT-XRPD) can also be employed to study phase transitions as a function of temperature, providing insight into the thermal stability of different crystalline forms. iaea.org
Below is a representative data table illustrating a hypothetical XRPD pattern for a crystalline derivative of this compound.
Table 1: Hypothetical X-ray Powder Diffraction Data for a Crystalline this compound Derivative
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 10.2 | 8.67 | 85 |
| 15.5 | 5.71 | 45 |
| 20.4 | 4.35 | 100 |
| 22.1 | 4.02 | 60 |
| 25.8 | 3.45 | 70 |
Mass Spectrometry (MS) for Molecular and Fragment Identification
Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds. In the context of this compound, MS provides precise information on its molecular mass and characteristic fragmentation patterns upon ionization. chromatographyonline.com When coupled with a separation technique like gas chromatography (GC-MS), it allows for the confident identification of the compound in complex mixtures.
The most common ionization technique for a volatile compound like this compound is Electron Ionization (EI). In the EI source, the molecule is bombarded with high-energy electrons, leading to the ejection of an electron to form a molecular ion (M⁺•). thaiscience.info The molecular ion peak in the mass spectrum reveals the molecular weight of the compound. Due to the presence of chlorine isotopes (Cl and Cl), the molecular ion region will exhibit a characteristic isotopic cluster, which aids in confirming the presence of chlorine atoms in the molecule.
The molecular ion of this compound is energetically unstable and undergoes fragmentation, breaking into smaller, charged fragments. nih.gov The pattern of these fragment ions is predictable and reproducible, serving as a structural fingerprint. Common fragmentation pathways for organophosphorus halides include the loss of halogen radicals (e.g., Cl• or F•) and cleavage of the phosphorus-halogen bonds. rsc.org
For this compound (PCl₂F), the expected fragmentation would involve:
Loss of a chlorine radical: [PClF]⁺
Loss of a fluorine radical: [PCl₂]⁺
Loss of multiple halogen atoms.
The relative abundance of these fragments provides structural information. The most stable fragments will typically produce the most intense peaks in the spectrum, with the most abundant fragment ion peak referred to as the base peak. chromatographyonline.com
Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound (PCl₂F) using Electron Ionization (EI)
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Relative Abundance | Comments |
|---|---|---|---|
| 118, 120, 122 | [PCl₂F]⁺• | Moderate | Molecular ion peak showing isotopic pattern for two chlorine atoms. |
| 83, 85 | [PClF]⁺ | High | Loss of a Cl• radical. Isotopic pattern for one chlorine atom. |
| 101, 103 | [PCl₂]⁺ | Moderate | Loss of an F• radical. Isotopic pattern for two chlorine atoms. |
| 66 | [PCl]⁺ | Low | Loss of F• and Cl• radicals. |
Chromatographic Methods for Mixture Analysis and Purity Assessment
Chromatography is an essential technique for separating, identifying, and quantifying the components of a mixture. For the analysis of this compound and its derivatives, both gas and liquid chromatography play critical roles depending on the volatility and polarity of the analytes.
Gas Chromatography (GC) with Selective Detectors (e.g., FPD, NPD, ECD)
Gas chromatography (GC) is the premier technique for the analysis of volatile and thermally stable compounds like this compound. shu.ac.uk The separation is achieved as the compound, carried by an inert gas, partitions between the mobile phase and a stationary phase within a capillary column. libretexts.org The choice of detector is crucial for achieving high sensitivity and selectivity.
For organophosphorus and halogenated compounds, several selective detectors are highly effective:
Flame Photometric Detector (FPD): The FPD is highly selective for phosphorus- and sulfur-containing compounds. nih.govdrawellanalytical.com When operated in phosphorus mode, it provides an excellent response for this compound with minimal interference from other non-phosphorus compounds in a sample matrix. iaea.org
Nitrogen-Phosphorus Detector (NPD): The NPD, also known as a thermionic specific detector, is extremely sensitive to compounds containing nitrogen and phosphorus. scioninstruments.com It offers sensitivity that is orders of magnitude greater for these elements than for hydrocarbons, making it ideal for trace analysis of this compound and its phosphorus-containing derivatives. jijelaboglassplc.com
Electron Capture Detector (ECD): The ECD is highly sensitive to electronegative compounds, particularly those containing halogens (F, Cl, Br, I). scioninstruments.com Given that this compound contains both chlorine and fluorine, the ECD provides exceptional sensitivity for its detection, making it suitable for environmental monitoring and trace impurity analysis. hyprowira.comgcms.cz
The combination of retention time (the time it takes for a compound to elute from the GC column) and the response from a selective detector allows for the highly confident identification and quantification of this compound in a sample.
Table 3: Representative Gas Chromatography Data for the Analysis of a Mixture Containing this compound
| Compound | Hypothetical Retention Time (min) | FPD Response | NPD Response | ECD Response |
|---|---|---|---|---|
| This compound | 3.5 | Strong | Strong | Very Strong |
| Trichlorophosphine | 4.2 | Strong | Strong | Strong |
| Trifluorophosphine | 2.8 | Strong | Strong | Moderate |
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Derivatives
For derivatives of this compound that are non-volatile, thermally unstable, or highly polar, High-Performance Liquid Chromatography (HPLC) is the analytical method of choice. amazonaws.com HPLC separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase packed in a column. nih.gov
The most common mode of HPLC for organophosphorus compounds is reversed-phase chromatography, which utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). nih.gov The separation is based on the relative hydrophobicity of the analytes.
Detection in HPLC can be achieved using various detectors. A Diode-Array Detector (DAD) or a UV-Vis detector can be used if the derivatives contain a chromophore (a part of the molecule that absorbs UV or visible light). chromatographyonline.com For compounds that lack a suitable chromophore, derivatization can be employed to attach a UV-active or fluorescent tag to the molecule, enhancing detection sensitivity. nih.govnih.gov Alternatively, coupling HPLC with a mass spectrometer (LC-MS) provides both separation and mass information, allowing for the definitive identification and quantification of non-volatile derivatives.
Table 4: Illustrative HPLC Data for the Separation of Non-Volatile this compound Derivatives
| Derivative | Hypothetical Retention Time (min) | Detection Method |
|---|---|---|
| Phenyl this compound derivative | 8.2 | UV (254 nm) / MS |
| Amino-functionalized derivative | 4.5 | Derivatization + Fluorescence / MS |
Coordination Chemistry and Ligand Properties of Dichlorofluorophosphine
Dichlorofluorophosphine as a σ-Donor and π-Acceptor Ligand
Phosphine (B1218219) ligands (PR3) are classic examples of ligands that exhibit both σ-donor and π-acceptor capabilities. The bonding to a transition metal can be described by the Dewar-Chatt-Duncanson model. The phosphine donates its lone pair of electrons to a vacant d-orbital on the metal, forming a σ-bond. Concurrently, the metal can back-donate electron density from a filled d-orbital to the empty σ* antibonding orbitals of the phosphorus-substituent bonds, which have suitable π-symmetry. uleth.ca
The electronic properties of the phosphine ligand are heavily influenced by the nature of the R groups. Electronegative substituents, such as halogens, withdraw electron density from the phosphorus atom. This has two main consequences:
It lowers the energy of the phosphorus lone pair, making the ligand a weaker σ-donor.
It lowers the energy of the P-X σ* orbitals, making them more accessible for back-donation from the metal and thus enhancing the ligand's π-acceptor (or π-acid) character. libretexts.org
This compound has two chlorine atoms and one highly electronegative fluorine atom. Consequently, its electronic properties are intermediate between those of PCl3 and PF3. It is expected to be a weaker σ-donor and a stronger π-acceptor than PCl3, but a stronger σ-donor and weaker π-acceptor than the highly π-acidic PF3. This gradation is quantitatively observed in the vibrational spectra of metal carbonyl complexes, where the CO stretching frequency (ν(CO)) serves as a sensitive probe of the electronic effects of the other ligands. libretexts.orgdalalinstitute.com Stronger π-accepting ligands compete more effectively with CO for metal d-electron density, resulting in less back-donation into the CO π* orbitals and thus a higher ν(CO) stretching frequency.
Formation and Structural Characterization of Metal Complexes
Metal complexes of this compound are typically synthesized via substitution reactions, where a labile ligand in a metal precursor is replaced by PCl2F. wikipedia.org A common method involves the reaction of a metal carbonyl, such as nickel tetracarbonyl (Ni(CO)4) or iron pentacarbonyl (Fe(CO)5), with PCl2F, leading to the displacement of one or more carbon monoxide ligands.
For example, the synthesis of tetracarbonyl(this compound)iron(0) can be achieved by the direct reaction of Fe(CO)5 with PCl2F. researchgate.netnih.gov Similarly, tricarbonyl(this compound)nickel(0) is formed from Ni(CO)4. researchgate.net These reactions yield complexes where the PCl2F ligand is coordinated to the metal center.
While these complexes have been characterized using spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, detailed single-crystal X-ray diffraction studies for simple metal carbonyl complexes of PCl2F are not abundantly available in recent literature. The characterization often relies on comparing their spectroscopic signatures to those of well-known analogues like M(CO)x(PCl3) and M(CO)x(PF3). For instance, the formation of these complexes is confirmed by the appearance of characteristic P-F and P-Cl stretching bands in the IR spectrum and by distinct signals in the ³¹P and ¹⁹F NMR spectra.
Electronic and Steric Influence of PCl2F in Coordination Compounds
The intermediate electronegativity of the PCl2F ligand is directly reflected in the electronic and steric properties it imparts to a metal complex.
Electronic Influence: As discussed, the CO stretching frequency in metal carbonyl complexes is a reliable indicator of the net electronic effect of a phosphine ligand. Data for nickel and iron carbonyl complexes demonstrate that PCl2F has an electronic influence that lies between PCl3 and PF3. In Ni(CO)3L complexes, the A1 mode ν(CO) frequency for L = PCl2F is higher than for L = PCl3 but lower than for L = PF3, confirming its intermediate π-acidity.
Steric Influence: The steric bulk of a phosphine ligand is quantified by the Tolman cone angle (θ), which measures the solid angle occupied by the ligand at a standard metal-phosphorus distance of 228 pm. libretexts.orgwikipedia.org While a precise, experimentally determined cone angle for PCl2F is not commonly cited, it can be reliably estimated to be between the values for PCl3 (124°) and PF3 (104°). This estimation is based on the van der Waals radii of the halogen substituents (Cl: 1.75 Å, F: 1.47 Å). The replacement of a larger chlorine atom in PCl3 with a smaller fluorine atom to give PCl2F results in a ligand with reduced steric bulk. This intermediate size allows for specific packing and reactivity in the coordination sphere of a metal.
| Ligand (L) | ν(CO) in Ni(CO)₃L (A₁ mode, cm⁻¹) | Tolman Cone Angle (θ) |
|---|---|---|
| PCl₃ | 2071 | 124° |
| PCl₂F | 2084 | ~114° (estimated) |
| PF₃ | 2111 | 104° |
Application of this compound-derived Ligands in Catalysis Research
While PCl2F itself is primarily of academic interest in fundamental coordination chemistry, it serves as a valuable precursor for the synthesis of more complex and functionally sophisticated fluorophosphine ligands. uleth.ca The reactivity of the P-Cl bonds allows for their substitution, providing a synthetic route to monofluorophosphines (R2PF) that may not be accessible through other methods.
For instance, organolithium or Grignard reagents can be used to replace the chlorine atoms in PCl2F to introduce organic moieties (R groups). This strategy has been employed to create novel R2PF ligands where the R groups are specifically designed to tune the steric and electronic properties of the resulting ligand for applications in homogeneous catalysis. wikipedia.org Ligands derived from PCl2F have been investigated in catalytic processes such as hydrocyanation, where the unique electronic signature of the monofluorophosphine can influence the activity and selectivity of the metal catalyst. wikipedia.org The ability to use PCl2F to construct these more elaborate ligand architectures highlights its indirect but significant role in the advancement of catalysis research.
Derivatives and Analogues of Dichlorofluorophosphine
Synthesis and Characterization of Fluorophosphoranes
The oxidation of the phosphorus(III) center in dichlorofluorophosphine derivatives to phosphorus(V) provides a pathway to fluorophosphoranes, which are hypervalent molecules with five substituents around the central phosphorus atom. A notable route involves the reaction of monofluorophosphite esters, synthesized from this compound, with oxidizing agents.
The synthesis of monofluorophosphite esters can be achieved by reacting this compound with a hydroxy compound in the presence of a tertiary amine, which acts as a hydrogen chloride scavenger. grafiati.com For instance, the reaction of PCl₂F with an appropriate diol in the presence of triethylamine (B128534) can yield a cyclic monofluorophosphite ester. These esters can then be converted into fluorophosphoranes.
A specific example is the reaction of a monofluorophosphite ester with 3,5-di-tert-butyl-benzoquinone. This reaction results in the formation of a spiromonofluorophosphorane, where the phosphorus atom is part of two ring systems. grafiati.com The characterization of these pentacoordinated phosphorus compounds often relies on spectroscopic techniques such as ³¹P NMR, where the chemical shifts are indicative of the coordination number and geometry of the phosphorus center.
Table 1: Synthesis of a Spiromonofluorophosphorane from a this compound-derived Monofluorophosphite Ester
| Reactant 1 | Reactant 2 | Product | Key Feature | Reference |
| Monofluorophosphite ester (from PCl₂F) | 3,5-di-tert-butyl-benzoquinone | Spiromonofluorophosphorane | Pentacoordinated phosphorus in a spirocyclic system | grafiati.com |
Phosphine (B1218219) Oxide and Sulfide (B99878) Analogues
The oxidation of this compound can lead to the corresponding phosphine oxide and sulfide analogues, where the phosphorus atom is bonded to an oxygen or sulfur atom, respectively, forming a phosphoryl or thiophosphoryl group.
The synthesis of thiophosphoryl halides can generally be accomplished by the reaction of the corresponding phosphine with elemental sulfur. wikipedia.org Following this general principle, this compound can be expected to react with sulfur to form this compound sulfide (SPCl₂F). The study of the this compound sulphide radical anion (SPCl₂F⁻) has been reported, providing insights into its electronic structure. tue.nl This radical anion is described as having a distorted trigonal bipyramidal geometry with the two chlorine atoms in apical positions and the fluorine atom in an equatorial position. tue.nl
The synthesis of phosphoryl halides, such as this compound oxide (OPCl₂F), can be achieved through the controlled oxidation of the corresponding phosphorus(III) halide. libretexts.org For example, the reaction of phosphorus trihalides with ozone or other oxidizing agents can yield the corresponding phosphoryl halide. wikipedia.org
Table 2: Properties of this compound Sulfide Radical Anion
| Property | Value/Description | Reference |
| Geometry | Strongly deformed trigonal bipyramidal | tue.nl |
| Apical Positions | Two Chlorine nuclei | tue.nl |
| Equatorial Position | One Fluorine nucleus | tue.nl |
Mixed-Halide Phosphorus Compounds
This compound itself is a mixed-halide phosphorus(III) compound. It can be a precursor for the synthesis of other mixed-halide phosphorus compounds, particularly those in the phosphorus(V) oxidation state. These compounds contain a combination of different halogen atoms bonded to the phosphorus center.
One of the key reactions for forming phosphorus(V) halides is the addition of a halogen to a phosphorus(III) halide. For example, the addition of chlorine or fluorine to this compound can lead to the formation of tetra- or pentacoordinated mixed-halide phosphorus compounds. A well-documented example is the formation of dichlorotrifluorophosphorane (PCl₂F₃). rsc.org This compound is a mixed halide of phosphorus(V). The synthesis of such compounds can also be achieved through halide exchange reactions. libretexts.org
The structure and properties of these mixed-halide phosphoranes are of interest due to the different electronegativities and sizes of the halogen atoms, which influence the geometry and stability of the molecule. According to Bent's rule, the more electronegative fluorine atoms tend to occupy the axial positions in a trigonal bipyramidal geometry, while the less electronegative chlorine atoms prefer the equatorial positions. chemzipper.com
Table 3: Example of a Mixed-Halide Phosphorus(V) Compound
| Compound | Formula | Precursor | Key Feature | Reference |
| Dichlorotrifluorophosphorane | PCl₂F₃ | PCl₂F (potential) | Mixed-halide phosphorus(V) compound | rsc.org |
Organic Functionalization of this compound
The reactivity of the P-Cl bonds in this compound allows for its functionalization with a wide range of organic nucleophiles, leading to the formation of organophosphorus compounds with diverse structures and properties.
One significant reaction is with silylated organic compounds. For instance, this compound reacts with N,N'-bis(trimethylsilyl)carbodiimide to yield N,N'-Bis(trimethylsilylcarbodiimido) fluorophosphine. researchgate.net This product is thermally unstable and can decompose or rearrange in solution. researchgate.net
Another important functionalization route is the reaction with organolithium reagents. The reaction of this compound with lithiated precursors has been utilized to synthesize various monofluorophosphines. grafiati.com This method provides access to compounds that may be difficult to obtain through other synthetic routes.
Furthermore, this compound can react with alcohols and phenols in the presence of a tertiary amine to form monofluorophosphite esters. grafiati.com This reaction is a key step in the synthesis of certain fluorophosphoranes as discussed in section 7.1. The reaction with amines can also lead to the formation of aminophosphines. For example, the synthesis of monofluorophosphite esters from hydroxy compounds and PCl₂F in the presence of a tertiary amine has been described. grafiati.com
Table 4: Examples of Organic Functionalization Reactions of this compound
| Reactant | Product Type | Example Product | Reference |
| N,N'-bis(trimethylsilyl)carbodiimide | Carbodiimido fluorophosphine | N,N'-Bis(trimethylsilylcarbodiimido) fluorophosphine | researchgate.netresearchgate.net |
| Lithiated precursors | Monofluorophosphines | Di-tert-butylmonofluorophosphine | grafiati.com |
| Hydroxy compounds and tertiary amine | Monofluorophosphite esters | Cyclic monofluorophosphite ester | grafiati.com |
Emerging Research Applications of Dichlorofluorophosphine Chemistry
Precursor in Advanced Inorganic Materials Synthesis
Dichlorofluorophosphine serves as a valuable building block in the synthesis of specialized inorganic and organometallic materials. halbmikrotechnik.de Its reactivity, stemming from the presence of both chlorine and fluorine atoms bonded to phosphorus, allows for controlled chemical transformations to create unique molecular architectures. While its application in the synthesis of traditional advanced inorganic materials like bulk metal phosphides is not extensively documented, its potential lies in the creation of novel inorganic polymers and discrete molecular species with tailored properties.
The synthesis of inorganic polymers is a rapidly developing field, with a focus on creating materials with superior thermal stability, chemical resistance, and unique electronic properties compared to their organic counterparts. Current time information in Bangalore, IN.libretexts.orgicmab.es Inorganic polymers can have backbones composed of various elements, including phosphorus. Current time information in Bangalore, IN.utwente.nl this compound, with its trifunctional nature, can theoretically act as a monomer or a cross-linking agent in the formation of inorganic polymer chains. The differential reactivity of the P-Cl and P-F bonds could be exploited to achieve controlled polymerization, leading to polymers with specific structures and functionalities. For instance, selective reaction of the P-Cl bonds followed by subsequent reaction of the P-F bond could lead to the formation of complex, well-defined inorganic networks. ipme.ru
Furthermore, this compound is a precursor for creating unique organometallic and coordination compounds. It can react with various organometallic reagents, leading to the formation of novel ligands and complexes. libretexts.orgyoutube.comsaskoer.calibretexts.org For example, the reaction of this compound with N,N′-bis(trimethylsilyl)carbodiimide has been reported to yield N,N′-Bis(trimethylsilylcarbodiimido) fluorophosphine, an unstable intermediate that decomposes to other products. lookchem.comresearchgate.net Such reactions highlight the potential of this compound to act as a synthon for introducing the fluorophosphine moiety into larger molecules, which can then serve as ligands for catalysis or as building blocks for more complex materials. beilstein-journals.org
The table below summarizes the properties of this compound, which are relevant to its role as a precursor in materials synthesis.
| Property | Value | Reference(s) |
| Formula | PCl₂F | halbmikrotechnik.de |
| Molar Mass | 119.88 g/mol | |
| Appearance | Colorless gas | youtube.comd-nb.infoorganic-chemistry.org |
| Melting Point | -144 °C | youtube.comd-nb.infoorganic-chemistry.org |
| Boiling Point | 13.85 °C | youtube.comd-nb.infoorganic-chemistry.org |
Role in Novel Reagent Development for Organic Synthesis
The development of novel reagents is crucial for advancing the field of organic synthesis, enabling the creation of complex molecules with greater efficiency and selectivity. accessscience.comcognitoedu.orgyoutube.comyoutube.com Halophosphines, including this compound, are emerging as important starting materials for the synthesis of a variety of organophosphorus compounds that can act as powerful reagents and ligands in catalysis. beilstein-journals.orgliv.ac.uk
A significant area of research is the photoredox-catalyzed activation of halophosphines. nih.govdiva-portal.orgacs.org This method utilizes visible light and a photocatalyst to generate highly reactive phosphorus-centered radicals from the cleavage of phosphorus-halogen bonds. nih.govmdpi.comrsc.orgnih.govresearchgate.net These radicals can then participate in various chemical transformations, leading to the formation of valuable products such as secondary phosphines (R₂PH) and diphosphines (R₂P-PR₂). nih.govdiva-portal.orgacs.org Secondary phosphines are particularly important as they are versatile synthons for the preparation of a wide range of functionalized phosphines. organic-chemistry.orgorganic-chemistry.org The photoredox approach offers a milder and more sustainable alternative to traditional methods that often require harsh and hazardous reagents like lithium aluminum hydride. nih.govdiva-portal.org
The reactivity of this compound itself can be harnessed to generate novel reagents. For instance, dihalophosphines (RPX₂) can be reduced under photoredox conditions to produce cyclophosphines, which are synthetically challenging to prepare. nih.govdiva-portal.orgacs.org The ability to selectively cleave the P-Cl bonds in this compound while potentially leaving the more robust P-F bond intact could open up pathways to new fluorinated phosphine (B1218219) reagents. These reagents could exhibit unique reactivity and find applications in specialized areas of organic synthesis.
The development of functionalized phosphines is another important application. d-nb.inforsc.orgsioc-journal.cncardiff.ac.uk These compounds, which can be synthesized from halophosphine precursors, are widely used as ligands in homogeneous catalysis. liv.ac.uknih.gov By carefully designing the substituents on the phosphorus atom, the steric and electronic properties of the phosphine ligand can be tuned to optimize the performance of a catalyst in a specific reaction. libretexts.org this compound, with its multiple reactive sites, offers a potential entry point for the synthesis of novel, functionalized phosphine ligands.
The following table presents examples of novel reagents that can be synthesized from halophosphine precursors.
| Precursor Type | Novel Reagent | Synthetic Method | Potential Application | Reference(s) |
| Halophosphines (R₂PX) | Secondary Phosphines (R₂PH) | Photoredox Catalysis | Synthesis of functionalized phosphines | nih.govdiva-portal.org |
| Halophosphines (R₂PX) | Diphosphines (R₂P-PR₂) | Photoredox Catalysis | Ligands for catalysis | nih.govdiva-portal.orgacs.org |
| Dihalophosphines (RPX₂) | Cyclophosphines | Photoredox Catalysis | Novel building blocks | nih.govdiva-portal.orgacs.org |
| Halophosphines | Functionalized Phosphines | Reaction with organometallic reagents | Ligands for homogeneous catalysis | d-nb.infoliv.ac.uk |
Green Chemistry Considerations in Halophosphine Production
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemistryjournals.net These principles are increasingly important in the chemical industry to enhance sustainability and minimize environmental impact. lookchem.comrsc.orgrsc.org The production of halophosphines, including this compound, traditionally involves processes that can be energy-intensive and utilize hazardous materials. topsoe.com Therefore, considering greener alternatives is a critical area of research.
Another important aspect of green chemistry is the choice of solvents. rsc.orglucp.netresearchgate.netnih.govacademie-sciences.fr Many traditional organic solvents are volatile, toxic, and derived from petrochemical sources. Research into greener solvents, such as water, supercritical fluids, ionic liquids, and bio-based solvents, is ongoing. chemistryjournals.netlucp.netresearchgate.net Applying these greener solvent alternatives to the synthesis of halophosphines could significantly reduce the environmental footprint of their production.
Furthermore, the development of alternative synthetic routes that start from less hazardous materials is a major goal of green chemistry. cognitoedu.orgchemistryjournals.net This could involve exploring new precursors or developing entirely new reaction pathways that avoid the use of highly reactive and dangerous intermediates. For instance, partnerships in the chemical industry are exploring biotechnology and fermentation processes to produce chemical building blocks from renewable feedstocks like captured CO₂. halbmikrotechnik.de While direct biological routes to halophosphines are unlikely, this trend highlights the broader move towards more sustainable production methods in the chemical industry.
The table below outlines some key green chemistry principles and their potential application to the production of halophosphines.
| Green Chemistry Principle | Traditional Approach in Halophosphine Synthesis | Potential Green Alternative | Reference(s) |
| Waste Prevention | Use of stoichiometric reagents leading to byproducts. | Development of catalytic syntheses with high atom economy. | liv.ac.uk |
| Safer Solvents and Auxiliaries | Use of volatile and toxic organic solvents. | Employment of greener solvents like ionic liquids or supercritical fluids. | rsc.orglucp.netresearchgate.netnih.govacademie-sciences.fr |
| Use of Renewable Feedstocks | Reliance on petroleum-based starting materials. | Exploration of bio-based precursors or routes utilizing captured CO₂. | halbmikrotechnik.de |
| Inherently Safer Chemistry for Accident Prevention | Use of highly toxic and reactive materials like white phosphorus. | Development of synthetic routes from less hazardous starting materials. | beilstein-journals.org |
| Catalysis | Stoichiometric reactions. | Use of efficient and recyclable catalysts to minimize waste. | liv.ac.uktopsoe.com |
Q & A
Q. What are the standard synthetic routes for preparing dichlorofluorophosphine, and how can experimental reproducibility be ensured?
this compound is typically synthesized via halogen-exchange reactions, such as substituting chlorine in phosphorus trichloride (PCl₃) with fluorine using agents like antimony trifluoride (SbF₃). To ensure reproducibility, document reaction conditions (temperature, stoichiometry, solvent) meticulously. Use inert atmospheres (e.g., argon) to prevent hydrolysis, and characterize intermediates via P NMR to track reaction progress . Follow journal guidelines for detailed experimental reporting, including purity verification (e.g., gas chromatography) and spectral data (IR, NMR) for new compounds .
Q. What spectroscopic methods are most effective for characterizing this compound, and how should conflicting data be addressed?
Key techniques include P NMR (chemical shifts ~100–200 ppm for phosphorus-halogen bonds), F NMR, and IR spectroscopy (P–F stretching ~700–800 cm⁻¹). If spectral data conflicts with literature (e.g., unexpected peaks), verify instrument calibration, sample purity, and solvent effects. Cross-validate with X-ray crystallography (if crystalline derivatives are available) to resolve structural ambiguities . For unresolved discrepancies, perform a systematic literature review to identify potential methodological variations (e.g., temperature during analysis) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
this compound is moisture-sensitive and releases toxic HCl/HF upon hydrolysis. Use gloveboxes or Schlenk lines under inert gas. Personal protective equipment (PPE) must include acid-resistant gloves, goggles, and fume hoods. Store in sealed, labeled containers with desiccants. Emergency protocols should neutralize spills with dry sodium bicarbonate. Review safety data from toxicological profiles of organophosphorus compounds for hazard extrapolation .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) complement experimental studies on this compound’s reactivity?
Density Functional Theory (DFT) can model reaction pathways, such as nucleophilic substitution at phosphorus or ligand-exchange mechanisms. Compare computed vibrational spectra (IR) and NMR chemical shifts with experimental data to validate accuracy. Use software like Gaussian or ORCA with basis sets (e.g., 6-311+G(d,p)) for phosphorus and halogens. Address discrepancies by adjusting solvent models or exploring alternative transition states .
Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., bond dissociation energies) of this compound?
Conduct a meta-analysis of existing data using PRISMA guidelines to identify outliers . Re-measure properties via calorimetry or mass spectrometry under controlled conditions. For theoretical values, compare multiple computational methods (e.g., CCSD(T) vs. MP2). Discuss limitations (e.g., approximations in solvation models) in the context of experimental setups .
Q. How do steric and electronic effects influence this compound’s utility in synthesizing fluorophosphorus ligands?
Design comparative studies using substituents with varying electronegativity (e.g., aryl vs. alkyl groups). Monitor ligand-binding kinetics via P NMR titration with transition metals (e.g., nickel or palladium complexes). Advanced X-ray absorption spectroscopy (XAS) can elucidate electronic structure changes upon coordination .
Q. What methodologies optimize the synthesis of this compound derivatives for high-yield, scalable applications?
Employ Design of Experiments (DoE) to test variables (e.g., catalyst loading, reaction time). Use response surface methodology (RSM) to identify optimal conditions. Validate scalability in flow reactors to enhance heat/mass transfer. Characterize batch consistency via statistical process control (SPC) charts .
Q. How can toxicological profiles for this compound be developed given limited direct data?
Apply read-across strategies using structurally similar organophosphates. Perform in vitro assays (e.g., acetylcholinesterase inhibition) and compare with QSAR models. Supplement with molecular docking studies to predict metabolite toxicity. Follow ATSDR guidelines for extrapolating class-based data while noting uncertainties .
Methodological Frameworks
How to formulate a FINER-compliant research question for this compound studies?
Ensure questions are F easible (e.g., “How does solvent polarity affect Cl₂FP’s hydrolysis rate?”), I nteresting (novelty in ligand design), N ovel (unexplored reaction pathways), E thical (safe disposal protocols), and R elevant (applications in catalysis). Use PICO (Population/Intervention/Comparison/Outcome) for toxicology: “In in vitro models (P), does Cl₂FP exposure (I) compared to PCl₃ (C) increase oxidative stress markers (O)?” .
Q. What systematic review practices are essential for reconciling conflicting data on this compound’s properties?
Follow PRISMA and Cochrane guidelines: define inclusion/exclusion criteria (e.g., peer-reviewed studies post-1990), assess bias via ROBIS tool, and perform meta-regression to explore heterogeneity. Document search strategies (e.g., Scopus/Web of Science keywords: “this compound” AND “synthesis” OR “spectroscopy”) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
